4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1568249-13-7
VCID: VC2752746
InChI: InChI=1S/C11H14BrNO2/c1-7-5-9(3-4-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m0/s1
SMILES: CC1=C(C=CC(=C1)C(=O)NC(C)CO)Br
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol

4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide

CAS No.: 1568249-13-7

Cat. No.: VC2752746

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide - 1568249-13-7

Specification

CAS No. 1568249-13-7
Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
IUPAC Name 4-bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide
Standard InChI InChI=1S/C11H14BrNO2/c1-7-5-9(3-4-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m0/s1
Standard InChI Key DTHBOFBCXUFUPO-QMMMGPOBSA-N
Isomeric SMILES CC1=C(C=CC(=C1)C(=O)N[C@@H](C)CO)Br
SMILES CC1=C(C=CC(=C1)C(=O)NC(C)CO)Br
Canonical SMILES CC1=C(C=CC(=C1)C(=O)NC(C)CO)Br

Introduction

Overview of 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide

4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide is a chemical compound with the molecular formula C11H14BrNO2C_{11}H_{14}BrNO_2 and a molecular weight of approximately 272.14 g/mol. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and an amide functional group. Its systematic name reflects its stereochemistry and functional groups, indicating the presence of a chiral center.

Synonyms

This compound is also known by several synonyms including:

  • 1568249-13-7 (CAS Number)

  • A1-12462

  • (S)-4-Bromo-N-(1-hydroxypropan-2-yl)-3-methylbenzamide

Biological Activity

Research on compounds similar to or including 4-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-3-methylbenzamide indicates potential biological activities, particularly in pharmaceutical applications. The presence of the bromine atom may enhance its reactivity and biological interactions.

Synthesis Methods

Various synthetic routes have been explored for the production of this compound, often involving bromination of precursor molecules followed by amide formation with hydroxypropan derivatives. The specific conditions and reagents used can significantly affect yield and purity.

Applications

While specific applications for this compound are still under investigation, similar compounds have been utilized in medicinal chemistry as potential drug candidates targeting various biological pathways.

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